![molecular formula C18H28BrN3 B10880884 1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B10880884.png)
1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further substituted with an ethylpiperazine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE typically involves multiple steps, starting with the preparation of the bromobenzyl piperidine intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where piperidine reacts with 2-bromobenzyl chloride under basic conditions. The resulting product is then subjected to further reactions to introduce the ethylpiperazine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)piperidine: Shares the bromobenzyl piperidine core but lacks the ethylpiperazine group.
1-(2-Bromobenzyl)piperidine: Similar structure with the bromobenzyl group attached at a different position on the benzene ring.
Uniqueness
1-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-4-ETHYLPIPERAZINE is unique due to the presence of both the bromobenzyl and ethylpiperazine groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H28BrN3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C18H28BrN3/c1-2-20-11-13-22(14-12-20)17-7-9-21(10-8-17)15-16-5-3-4-6-18(16)19/h3-6,17H,2,7-15H2,1H3 |
InChI Key |
NVKISCSFGSXWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


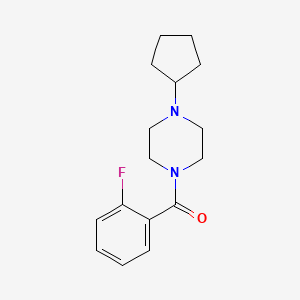
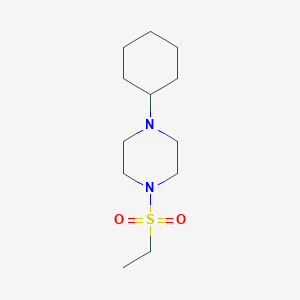
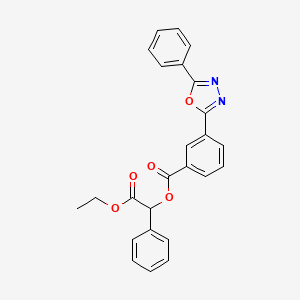
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880825.png)
![1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10880832.png)
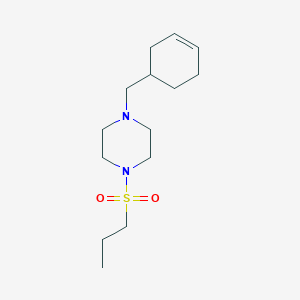
![Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880854.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B10880857.png)
![4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10880865.png)
![2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880869.png)
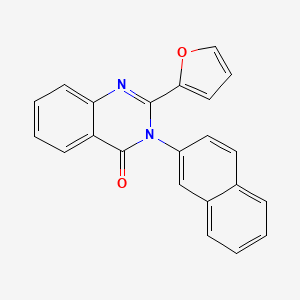
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)
![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)
